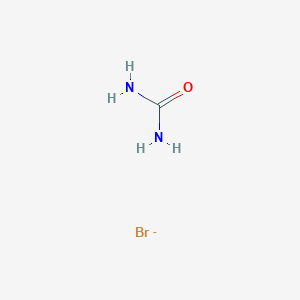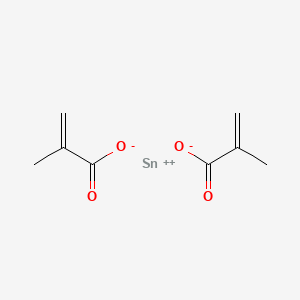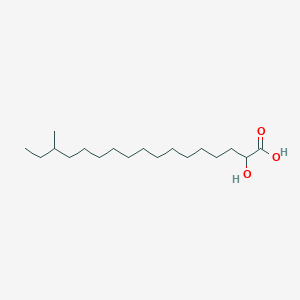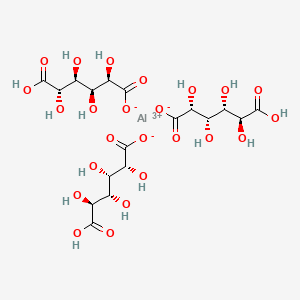
Praseodymium(3+) sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(3+) sebacate is a coordination compound formed by the interaction of praseodymium ions with sebacic acid. Praseodymium is a rare-earth metal belonging to the lanthanide series, and sebacic acid is a dicarboxylic acid commonly used in the production of polymers and plasticizers. The compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Praseodymium(3+) sebacate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sebacic acid. The reaction typically involves dissolving the praseodymium salt in water and then adding sebacic acid under controlled conditions. The mixture is then heated to facilitate the formation of the this compound complex. The reaction conditions, such as temperature, pH, and concentration, can be optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be scaled up by using larger reactors and continuous flow systems to ensure consistent production. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Praseodymium(3+) sebacate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the sebacate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH and temperature.
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Praseodymium(3+) sebacate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of praseodymium(3+) sebacate involves its interaction with molecular targets through coordination chemistry. The praseodymium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application, such as catalysis, imaging, or drug delivery.
Comparison with Similar Compounds
Similar Compounds
- Praseodymium(3+) acetate
- Praseodymium(3+) chloride
- Praseodymium(3+) nitrate
- Praseodymium(3+) borohydride
Uniqueness
Praseodymium(3+) sebacate is unique due to its specific coordination with sebacic acid, which imparts distinct properties such as enhanced stability and reactivity. Compared to other praseodymium compounds, this compound offers unique advantages in applications requiring specific ligand interactions and stability under various conditions.
Properties
CAS No. |
25418-95-5 |
|---|---|
Molecular Formula |
C10H16O4Pr+ |
Molecular Weight |
341.14 g/mol |
IUPAC Name |
decanedioate;praseodymium(3+) |
InChI |
InChI=1S/C10H18O4.Pr/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
InChI Key |
NYDIJWMQLRUPPV-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



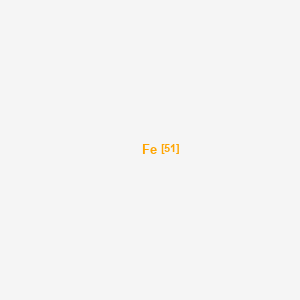
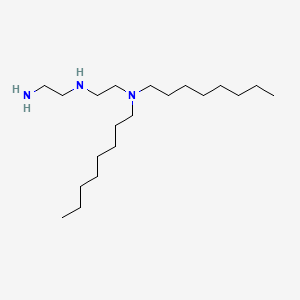


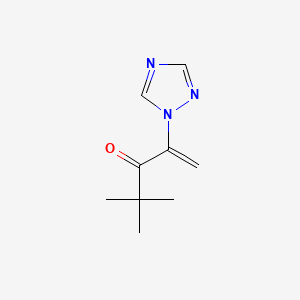
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
